![molecular formula C5H6N2O2S B1333726 5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 93185-31-0](/img/structure/B1333726.png)
5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Description
5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as Thio-U, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. Thio-U is a heterocyclic compound that contains a pyrimidine ring, a thioxo group, and a hydroxymethyl group. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. Thio-U has shown promising results in various biochemical and physiological assays, making it a potential candidate for future research.
Scientific Research Applications
Biomass Conversion and Biorefining
This compound plays a role in the conversion of biomass into valuable chemicals. It’s involved in the organocatalytic upgrading of furfural and 5-hydroxymethyl furfural (HMF) to higher energy-density intermediates for renewable chemicals and biofuels . The process utilizes a catalyst derived from thiazolium ionic liquids, which are related to the compound , to achieve efficient self-coupling reactions of furfural and HMF.
Radiation-Induced DNA Damage Research
5-(Hydroxymethyl)uracil: , a derivative of our compound, is a major oxidative modification of thymine formed through ionizing radiation . This application is crucial in understanding the effects of radiation on DNA, which has implications for cancer research and the development of radioprotective agents.
Chemical Synthesis of Nucleic Acid Analogs
The compound is used in the synthesis of nucleic acid analogs, which are essential in studying the structure and function of DNA and RNA. These analogs can be used to investigate the mechanisms of mutagenesis and repair, and to develop new therapeutic agents .
properties
IUPAC Name |
5-(hydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMAXDCIDVNRHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371458 |
Source
|
Record name | 5-(Hydroxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
CAS RN |
93185-31-0 |
Source
|
Record name | 5-(Hydroxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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